molecular formula C33H40O20 B591378 Kaempferol 3-sophoroside 7-rhamnoside CAS No. 93098-79-4

Kaempferol 3-sophoroside 7-rhamnoside

Cat. No. B591378
CAS RN: 93098-79-4
M. Wt: 756.663
InChI Key: VRYWDBDPXMHHGE-IAYTZLMWSA-N
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Description

Kaempferol 3-sophoroside 7-rhamnoside is an endogenous flavonol inhibitor of polar auxin transport in Arabidopsis shoots . It is isolated from Solanum tuberosum (potato) and acts as a potential biomarker .


Synthesis Analysis

Phenotypic and metabolic analyses of a series of mutants defective at various steps of flavonoid formation narrowed down the potentially active moiety to kaempferol 3-O-rhamnoside-7-O-rhamnoside .


Molecular Structure Analysis

The molecular structure of this compound was elucidated by hydrolysis studies, ESI-MS (n), UV, and (1)H and (13)C NMR spectroscopy .


Chemical Reactions Analysis

This compound is a natural product found in Lobularia maritima and Styphnolobium japonicum . It has been studied for its potential pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and anti-pathogenic properties .


Physical And Chemical Properties Analysis

The molecular formula of this compound is C33H40O20 . More detailed physical and chemical properties can be found in the Safety Data Sheet .

Scientific Research Applications

Antitumor Activity

Kaempferol and its glycosides, including Kaempferol 3-sophoroside-7-rhamnoside, have been studied for their antitumor properties. Research indicates that Kaempferol can inhibit the proliferation of various cancer cell lines, including human hepatoma cells (HepG2), mouse colon cancer cells (CT26), and mouse melanoma cells (B16F1). It has been shown to affect key pathways involved in cancer progression, such as inhibiting AKT phosphorylation and inducing apoptosis through the activation of caspases .

Antioxidant Properties

As an antioxidant, Kaempferol 3-sophoroside-7-rhamnoside has the potential to scavenge free radicals, reducing oxidative stress. This property is beneficial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects, particularly in inhibiting the production of nitric oxide (NO) and ROS in lipopolysaccharide (LPS)-induced macrophage cells. This suggests a role for Kaempferol 3-sophoroside-7-rhamnoside in the treatment of inflammatory diseases .

Antimicrobial Activity

Kaempferol and its derivatives exhibit antibacterial, antifungal, and antiprotozoal activities. These properties make it a candidate for the development of new antimicrobial agents, especially in the face of increasing resistance to existing drugs .

Enzymatic Preparation for Bioactive Compounds

The enzymatic hydrolysis of Kaempferol glycosides to produce Kaempferol is an environmentally friendly method to obtain biologically active compounds. This process uses enzymes like β-glucosidase and α-L-rhamnosidase to convert Kaempferol 3-sophoroside-7-rhamnoside into Kaempferol, which has higher bioactivity .

Potential Biomarker

Kaempferol 3-sophoroside-7-rhamnoside has been isolated from plants like Solanum tuberosum (potato) and is considered a potential biomarker. Biomarkers are important in the diagnosis and monitoring of diseases, as well as in the assessment of treatment efficacy .

Safety and Hazards

When handling Kaempferol 3-sophoroside 7-rhamnoside, it is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H40O20/c1-10-19(38)23(42)26(45)31(47-10)48-13-6-14(37)18-15(7-13)49-28(11-2-4-12(36)5-3-11)29(22(18)41)52-33-30(25(44)21(40)17(9-35)51-33)53-32-27(46)24(43)20(39)16(8-34)50-32/h2-7,10,16-17,19-21,23-27,30-40,42-46H,8-9H2,1H3/t10-,16+,17+,19-,20+,21+,23+,24-,25-,26+,27+,30+,31-,32-,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRYWDBDPXMHHGE-IAYTZLMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC=C(C=C6)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC=C(C=C6)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H40O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201269623
Record name Kaempferol 3-O-sophoroside 7-O-rhamnoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201269623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

756.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

93098-79-4
Record name Kaempferol 3-O-sophoroside 7-O-rhamnoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93098-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kaempferol 3-O-sophoroside 7-O-rhamnoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201269623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: How does Kaempferol 3-sophoroside 7-rhamnoside exert its protective effects against Doxorubicin-induced cardiotoxicity?

A: Research suggests that this compound, alongside other flavonoids from Hippophae rhamnoides Linn., protects H9c2 cardiomyoblasts from Doxorubicin-induced damage through multiple mechanisms []. These include:

    Q2: What is the role of "JNK-Sab-ROS" pathway in Doxorubicin-induced cardiotoxicity, and how does this compound modulate this pathway?

    A2: The "JNK-Sab-ROS" pathway plays a crucial role in regulating cell survival and death under stress conditions like those induced by Doxorubicin. Doxorubicin can trigger excessive ROS production, leading to JNK activation. This activation, in turn, can trigger apoptosis and mitochondrial dysfunction.

    • Reducing ROS Levels: By lowering ROS levels, the compound could potentially dampen the initial trigger for JNK activation, thus protecting the cells [].
    • Modulating Protein Expression: Increased expression of mitochondrial mitofusins (Mfn1, Mfn2) suggests an improvement in mitochondrial dynamics, potentially enhancing mitochondrial function and resilience against Doxorubicin-induced damage []. Additionally, the upregulation of the mitochondrial outer membrane protein Sab, possibly influenced by the compound, could play a role in mitochondrial dynamics and protection against apoptosis.

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